methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQKPPKEWYELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-(3-nitrophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of acetic acid as a catalyst and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or other substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and infectious diseases. The presence of the nitrophenyl group enhances its biological activity, making it a valuable scaffold for drug development.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents. For instance, a specific derivative demonstrated significant tumor growth inhibition in preclinical trials.
- Antimicrobial Properties : Various studies have evaluated the antimicrobial effects of pyrazole derivatives against different pathogens. The compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A derivative was tested in vivo and showed a dose-dependent reduction in tumor size, indicating its efficacy as an anticancer agent.
- Antimalarial Activity : In studies involving malaria-infected mice, pyrazole derivatives improved packed cell volume and overall health indicators, suggesting their potential use in antimalarial therapies .
Agricultural Applications
Pesticidal Properties
this compound has been explored for its pesticidal properties. Its structure allows it to act as an effective insecticide and acaricide. Research indicates that compounds within this class can effectively control pests while exhibiting low toxicity to non-target organisms.
Development of New Agrochemicals
The synthesis of novel pyrazole derivatives is ongoing to enhance their efficacy and reduce environmental impact. These compounds are being evaluated for their ability to degrade rapidly in the environment, minimizing long-term ecological consequences .
Material Science
Synthesis of Novel Materials
this compound serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique chemical properties allow it to be used in creating novel materials with specific functionalities, such as dyes and pigments .
Mechanism of Action
The mechanism of action of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyrazole Carboxylates
Electronic and Steric Effects
- Para-nitro (e.g., Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate): Maximizes resonance stabilization but may reduce solubility due to symmetry .
Ester Group :
Additional Substituents :
Crystallographic and Analytical Data
- Structural Confirmation : SHELX software () is widely used for crystallographic refinement of pyrazole derivatives, ensuring accurate determination of substituent positions and stereochemistry .
- Thermal Stability : Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate exhibits a high boiling point (483.9°C), indicative of thermal stability common in nitroaromatics .
Biological Activity
Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is a compound within the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Overview of Pyrazole Compounds
Pyrazoles are a class of organic compounds recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The presence of various substituents on the pyrazole ring significantly influences their biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds containing the 1H-pyrazole structure have been reported to inhibit the growth of lung cancer, colorectal cancer, and breast cancer cells (MDA-MB-231) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Lung Cancer | 15 | |
| Methyl 1-aryl-1H-pyrazole | Breast Cancer (MDA-MB-231) | 10 | |
| 1-Thiocarbamoyl 3-substituted phenyl | Tuberculosis | 6.25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated using various in vivo models. Compounds in this class have demonstrated significant inhibition of inflammatory responses in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
Research has also indicated that pyrazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. This compound has shown effectiveness against strains such as E. coli and Aspergillus niger, suggesting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity and leading to therapeutic effects.
- Reactive Intermediates : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its anticancer and antimicrobial activities.
Case Studies
A notable study evaluated the efficacy of this compound in a murine model for breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted phenylhydrazines. Key steps include:
- Precursor activation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates .
- Cyclization : Controlled heating (50–80°C) in polar aprotic solvents (e.g., DMF or ethanol) to promote pyrazole ring formation .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for phenylhydrazine derivatives) and monitoring via TLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 5.96–6.2 ppm for C-5 proton) and nitrophenyl substituents (δ 7.6–8.4 ppm for aromatic protons) .
- IR spectroscopy : Identify carbonyl stretching (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520–1340 cm⁻¹) .
- Mass spectrometry (EI/HRMS) : Confirm molecular ion peaks (e.g., m/z 244 [M]+) and fragmentation patterns .
Q. How can the purity of this compound be assessed, and what chromatographic methods are recommended?
- Methodology :
- HPLC/GC analysis : Use reverse-phase C18 columns (acetonitrile/water gradients) or GC with flame ionization detection (FID) to quantify impurities .
- Flash chromatography : Purify crude products using silica gel and gradients of cyclohexane/ethyl acetate (0–20% ethyl acetate) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., regioisomer formation) during synthesis?
- Methodology :
- Temperature control : Maintain reaction temperatures below 80°C to prevent thermal decomposition of nitro groups .
- Catalytic additives : Use trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclization steps .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize the pyrazole core, reducing isomerization .
Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Analyze HOMO-LUMO gaps and charge distribution to predict sites for electrophilic/nucleophilic attacks .
- Cyclic voltammetry : Measure reduction potentials to assess nitro group reactivity (e.g., irreversible reduction peaks near -0.8 V vs. Ag/AgCl) .
Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?
- Methodology :
- TGA/DSC : Decomposition onset at ~180°C under nitrogen, producing CO, CO₂, and nitrogen oxides .
- Oxidative stability : In air, nitro group degradation generates NOx species, detectable via FTIR or gas chromatography-mass spectrometry (GC-MS) .
Q. How can molecular docking studies predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Protein preparation : Retrieve crystal structures (PDB) and optimize hydrogen bonding networks using tools like AutoDock Vina .
- Docking parameters : Set grid boxes around active sites (e.g., 20 ų) and validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for similar pyrazole derivatives?
- Methodology :
- Replication : Standardize solvent purity (e.g., anhydrous DMF) and catalyst batches .
- Byproduct analysis : Use LC-MS to identify unreacted intermediates or dimerization products .
Q. Why do some studies report conflicting bioactivity data for structurally analogous compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
